trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid
CAS No.: 1115331-05-9
Cat. No.: VC2857543
Molecular Formula: C8H12F2O2
Molecular Weight: 178.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115331-05-9 |
|---|---|
| Molecular Formula | C8H12F2O2 |
| Molecular Weight | 178.18 g/mol |
| IUPAC Name | 4-(difluoromethyl)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H12F2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h5-7H,1-4H2,(H,11,12) |
| Standard InChI Key | YYQCHCJHDZCDSW-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1C(F)F)C(=O)O |
| Canonical SMILES | C1CC(CCC1C(F)F)C(=O)O |
Introduction
trans-4-(Difluoromethyl)cyclohexane-1-carboxylic acid is a chemical compound with the CAS number 1115331-05-9. It belongs to the class of cyclohexane derivatives, which are widely used in organic synthesis and pharmaceutical applications. This compound is characterized by its difluoromethyl group attached to the cyclohexane ring, which imparts unique chemical and physical properties.
Safety and Handling
While specific safety data for trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid is limited, compounds with similar structures often require careful handling due to potential hazards such as skin and eye irritation. It is advisable to follow standard laboratory safety protocols when handling this compound.
Research Findings and Future Directions
Currently, there is a lack of comprehensive research findings specifically focused on trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid. Future studies could explore its reactivity, potential applications in drug synthesis, and environmental impact. The compound's unique difluoromethyl group may offer opportunities for developing novel chemical reactions or materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume